molecular formula C24H46Cl2N4O8 B8257470 rel-1-(tert-butyl) 2-methyl (2R,4R)-4-aminopiperidine-1,2-dicarboxylate hydrochloride

rel-1-(tert-butyl) 2-methyl (2R,4R)-4-aminopiperidine-1,2-dicarboxylate hydrochloride

Cat. No.: B8257470
M. Wt: 589.5 g/mol
InChI Key: QTZRSCGNYLRCPJ-VEDRLTCRSA-N
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Description

rel-1-(tert-butyl) 2-methyl (2R,4R)-4-aminopiperidine-1,2-dicarboxylate hydrochloride: is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a piperidine ring, which is a common motif in many biologically active molecules, making it of particular interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-1-(tert-butyl) 2-methyl (2R,4R)-4-aminopiperidine-1,2-dicarboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable precursor, such as a diamine or an amino acid derivative.

    Introduction of the tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced via alkylation reactions. tert-Butyl groups are often added using tert-butyl halides in the presence of a base, while methyl groups can be introduced using methylating agents like methyl iodide.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

rel-1-(tert-butyl) 2-methyl (2R,4R)-4-aminopiperidine-1,2-dicarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

rel-1-(tert-butyl) 2-methyl (2R,4R)-4-aminopiperidine-1,2-dicarboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies investigating the structure-activity relationships of piperidine derivatives.

    Chemical Biology: It is employed in the design of molecular probes and inhibitors for various biological targets.

    Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of rel-1-(tert-butyl) 2-methyl (2R,4R)-4-aminopiperidine-1,2-dicarboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary but often include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-Butyl 2-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate
  • 1-tert-Butyl 2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate
  • 1-tert-Butyl 2-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate

Uniqueness

rel-1-(tert-butyl) 2-methyl (2R,4R)-4-aminopiperidine-1,2-dicarboxylate hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The (2R,4R) configuration may confer distinct binding properties and selectivity for certain biological targets compared to its stereoisomers.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4R)-4-aminopiperidine-1,2-dicarboxylate;1-O-tert-butyl 2-O-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H22N2O4.2ClH/c2*1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4;;/h2*8-9H,5-7,13H2,1-4H3;2*1H/t2*8-,9-;;/m10../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZRSCGNYLRCPJ-VEDRLTCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N.CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)OC)N.CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1C(=O)OC)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46Cl2N4O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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